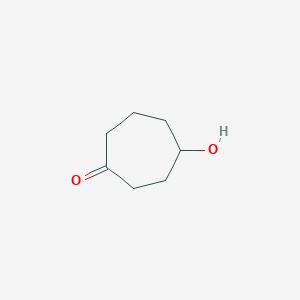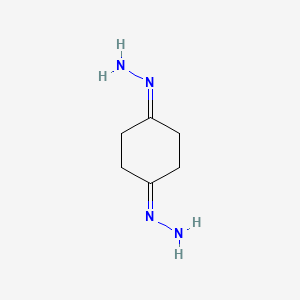![molecular formula C10H6ClF5N2O2 B13994395 N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide CAS No. 736-45-8](/img/structure/B13994395.png)
N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide is a chemical compound characterized by the presence of a chlorophenyl group and a pentafluoropropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide typically involves the reaction of 4-chloroaniline with pentafluoropropionic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong nucleophiles such as sodium hydride or potassium tert-butoxide for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction reactions may result in changes to the functional groups present in the compound.
Aplicaciones Científicas De Investigación
N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound may be used in studies related to enzyme inhibition or protein-ligand interactions due to its potential binding affinity to biological targets.
Medicine: Research into the compound’s potential therapeutic effects, such as its use as an anticancer or antimicrobial agent, is ongoing.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-chlorophenyl)carbamoyl]butanoic acid: This compound shares the chlorophenyl group but has a different backbone structure.
N-(4-chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide: Another compound with a chlorophenyl group, but with a naphthalene backbone.
Uniqueness
N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide is unique due to the presence of the pentafluoropropanamide moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where fluorinated compounds are desired for their stability and reactivity.
Propiedades
Número CAS |
736-45-8 |
|---|---|
Fórmula molecular |
C10H6ClF5N2O2 |
Peso molecular |
316.61 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide |
InChI |
InChI=1S/C10H6ClF5N2O2/c11-5-1-3-6(4-2-5)17-8(20)18-7(19)9(12,13)10(14,15)16/h1-4H,(H2,17,18,19,20) |
Clave InChI |
SNSYUWHGSZSQLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NC(=O)C(C(F)(F)F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13994315.png)




![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanyltryptophanate](/img/structure/B13994348.png)




![3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide](/img/structure/B13994375.png)
![3,4-dichloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B13994380.png)

![2-(4-Amino-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13994392.png)
